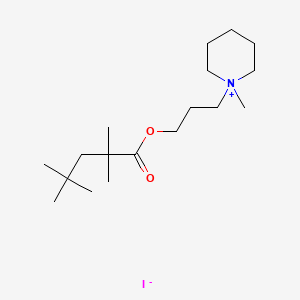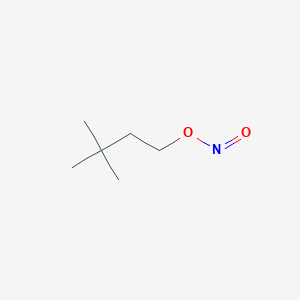
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2-chloroethyl group and a nitrosoureido moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- typically involves multiple steps. One common method starts with the nitration of 2,6-dimethylbenzoic acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, which is then reacted with 2-chloroethyl isocyanate to form the nitrosoureido group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosoureido group to an amine or other reduced forms.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- involves its interaction with specific molecular targets. The nitrosoureido group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. This interaction can trigger various biochemical pathways, including those involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzoic acids and nitrosoureas, such as:
- 4-(2-chloroethyl)benzoic acid
- 2,6-dimethylbenzoic acid
- N-nitrosourea derivatives
Uniqueness
What sets benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- apart is its combination of functional groups, which imparts unique reactivity and biological activity.
This detailed overview highlights the significance of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
CAS No. |
33054-79-4 |
|---|---|
Molecular Formula |
C12H14ClN3O4 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c1-7-5-9(6-8(2)10(7)11(17)18)14-12(19)16(15-20)4-3-13/h5-6H,3-4H2,1-2H3,(H,14,19)(H,17,18) |
InChI Key |
LHXROPALKCXVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)








![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)


